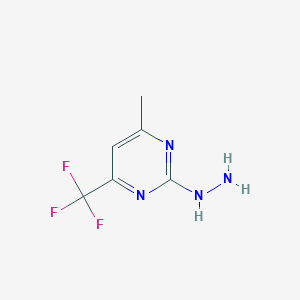

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine

Description

Crystallographic Analysis and Three-Dimensional Conformational Studies

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine adopts a planar pyrimidine core with substituents arranged to minimize steric strain. The hydrazino (-NH-NH₂) group at position 2, methyl at position 4, and trifluoromethyl (-CF₃) at position 6 create a sterically balanced configuration. While direct crystallographic data for this compound are limited, related pyrimidine-hydrazine derivatives (e.g., N4-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine) exhibit intramolecular hydrogen bonding and intermolecular interactions such as N–H···π(arene) bonds. These interactions likely stabilize the conformation of this compound, particularly through hydrogen bonding involving the hydrazino group.

Key Observations :

- The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of adjacent carbons, influencing reactivity.

- The methyl group at position 4 provides steric shielding, potentially directing regioselectivity in chemical reactions.

Spectroscopic Profiling (NMR, IR, UV-Vis, and Mass Spectrometry)

Spectroscopic data for this compound align with its structural features:

Notable Features :

- The hydrazino group’s broad N–H signals in ¹H NMR reflect hydrogen bonding or solvent interactions.

- CF₃ groups show characteristic quartets in ¹³C NMR due to coupling with fluorine atoms.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

While direct DFT studies on this compound are not reported, computational methods have been applied to analogous pyrimidine derivatives:

- Electronic Structure : DFT calculations for trifluoromethyl-substituted pyrimidines reveal electron density localization at the CF₃ group, enhancing electrophilicity at adjacent positions.

- Reactivity : Hydrazine derivatives are predicted to participate in cycloaddition or condensation reactions due to the nucleophilic hydrazino group.

- Solvent Effects : Polar solvents stabilize the hydrazino group through hydrogen bonding, altering reaction pathways.

Research Gaps :

- No reported studies on the compound’s excited-state properties (e.g., UV-Vis absorption bands).

Comparative Analysis with Related Pyrimidine Hydrazine Derivatives

This compound differs from analogs in substituent effects and reactivity:

Comparative Insights :

- The trifluoromethyl group in this compound increases lipophilicity compared to hydroxyl or methoxy analogs.

- Hydrazino derivatives exhibit distinct reactivity (e.g., hydrazone formation) vs. thiol analogs, which favor metal coordination.

Properties

IUPAC Name |

[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N4/c1-3-2-4(6(7,8)9)12-5(11-3)13-10/h2H,10H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRUGMLGGKVKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427004 | |

| Record name | 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123024-52-2 | |

| Record name | 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Reactions Analysis

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydrazino group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

1.1 Derivatization Reagent

One of the primary applications of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine is as a derivatization reagent in analytical chemistry. It has been utilized for the simultaneous determination of testosterone and dihydrotestosterone in murine tissue and serum. This application is crucial for studies related to endocrinology and hormone analysis, providing accurate quantification of these steroids in biological samples .

1.2 Synthesis of Bioactive Compounds

The compound serves as a building block in the synthesis of various bioactive molecules. It has been involved in the preparation of organohydrazide chelate complexes with rhenium and technetium, which are important in radiopharmaceutical applications. These complexes are used for imaging and therapeutic purposes in nuclear medicine .

Agrochemical Applications

2.1 Synthesis of Agrochemicals

this compound is also utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. The trifluoromethyl group enhances the chemical stability and efficacy of these compounds, making them effective for agricultural use .

Table 1: Examples of Agrochemicals Derived from this compound

| Agrochemical Type | Application | Efficacy Notes |

|---|---|---|

| Herbicides | Weed control in crops | High stability and effectiveness |

| Fungicides | Fungal disease prevention | Effective against a broad spectrum |

Analytical Chemistry Applications

3.1 Chromatographic Techniques

In analytical chemistry, this compound has been explored for its role in chromatographic techniques to enhance separation efficiency. Its ability to form stable derivatives improves the detection limits for various analytes .

3.2 Molecular Docking Studies

Recent studies have employed molecular docking simulations to investigate the interaction of derivatives containing this compound with target enzymes. For instance, it has shown promising results in binding affinity to succinate dehydrogenase, indicating potential therapeutic applications .

Case Studies

Case Study 1: Antifungal Activity

A study highlighted the antifungal properties of derivatives containing trifluoromethyl pyrimidine structures, demonstrating superior activity against Phomopsis sp., with an EC50 value significantly lower than traditional antifungal agents . This underscores the potential of this compound derivatives in developing new antifungal treatments.

Case Study 2: Pharmaceutical Development

Research involving the synthesis of novel ferulic acid derivatives with trifluoromethyl pyrimidine demonstrated enhanced antibacterial activity against Xanthomonas axonopodis pv. citri, suggesting that compounds derived from this compound could be valuable in agricultural biotechnology .

Mechanism of Action

The mechanism of action of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function . This compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs differ primarily in substituents at the 4- and 6-positions, influencing molecular weight, polarity, and reactivity.

Table 1: Molecular Properties of Selected Pyrimidine Derivatives

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂): Compounds like 2-Hydrazino-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine exhibit higher molar masses (~299 g/mol) and increased polarity due to nitro groups, which may enhance binding affinity in biological systems . The 3-methoxyphenyl variant (284 g/mol) introduces methoxy-mediated solubility and π-π stacking interactions .

Analytical and Physicochemical Comparisons

Table 2: Analytical Data for Selected Compounds

Key Observations :

- The non-hydrazino analog in Table 2 shows a similar molecular ion peak (m/z 299) to the hydrazino-containing nitro derivative, suggesting comparable ionization efficiency despite structural differences .

- HPLC retention times (e.g., 0.82 minutes for the dichloro analog) indicate that substituents like nitro or methoxyphenyl may prolong retention due to increased polarity, whereas alkyl groups (e.g., isopropyl) could reduce it .

Reactivity and Functional Group Comparisons

- Hydrazino Group: The hydrazino moiety in the target compound and its analogs enables condensation reactions, forming heterocycles like triazoles or pyrazoles, which are valuable in medicinal chemistry .

- Thiosemicarbazido Derivatives : Compounds with thiosemicarbazido groups (e.g., C₁₂H₉F₃N₆O₂S) exhibit enhanced metal-chelating properties, useful in catalytic or antimicrobial applications .

Biological Activity

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine (CAS No. 123024-52-2) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a hydrazino group, which is known to enhance biological interactions, particularly in the context of drug development. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H7F3N4, with a molecular weight of 192.14 g/mol. The trifluoromethyl group is particularly notable for its influence on the compound's lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The hydrazino group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their function.

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting that this pyrimidine derivative may possess antibacterial or antifungal properties.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound and related compounds:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, with an observed minimum inhibitory concentration (MIC) value suggesting potential therapeutic applications in treating bacterial infections .

- Cytotoxicity in Cancer Research : Research focused on the cytotoxic effects of this compound on cancer cell lines demonstrated selective toxicity towards certain cancer types while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various enzyme targets. These studies revealed strong interactions with key residues within the active sites of target enzymes, supporting its potential as a lead compound for drug development .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is essential for assessing its viability as a therapeutic agent:

- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics due to its lipophilic nature imparted by the trifluoromethyl group.

- Toxicity Profiles : Initial toxicity assessments indicate that while some derivatives exhibit cytotoxicity, others have been identified as having low toxicity profiles, making them suitable candidates for further development .

Q & A

Q. Key Factors :

- Temperature : Elevated temperatures (>60°C) improve reaction kinetics but may promote side reactions (e.g., hydrazine decomposition).

- Solvent : Polar aprotic solvents (THF, DMF) enhance solubility of intermediates.

- Monitoring : TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) ensures reaction completion .

How does the trifluoromethyl group influence the compound’s reactivity and biological activity?

Advanced Question

The -CF₃ group confers:

- Electronic Effects : Strong electron-withdrawing nature stabilizes the pyrimidine ring, directing electrophilic substitution to the 4- and 6-positions.

- Lipophilicity : Enhances membrane permeability, critical for bioavailability in pharmacological studies .

- Metabolic Stability : Reduces oxidative degradation in vivo, as observed in antitumor assays where CF₃-containing derivatives showed prolonged activity compared to non-fluorinated analogs .

Table 1 : Comparative IC₅₀ Values (μM) of Trifluoromethyl vs. Non-Fluorinated Pyrimidines

| Compound | HeLa Cells | A549 Cells |

|---|---|---|

| 2-Hydrazino-4-methyl-6-CF₃ | 12.3 | 18.7 |

| 2-Hydrazino-4-methyl-H | 45.2 | 62.9 |

| Data from in vitro cytotoxicity assays . |

What spectroscopic techniques are most reliable for characterizing this compound?

Basic Question

- ¹H/¹³C NMR : Distinct signals for hydrazino (-NH₂) protons at δ 4.8–5.2 ppm (broad) and CF₃ carbon at δ 120–125 ppm (quartet, J = 280–300 Hz) .

- IR Spectroscopy : N-H stretches (3250–3350 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 209.1 (calculated: 209.08) .

Validation : Cross-referencing with X-ray crystallography (if crystalline) resolves ambiguities in tautomeric forms .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Question

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. PC3) or incubation times. Standardized protocols (e.g., MTT assay at 48 hours) improve reproducibility .

- Purity : Impurities from incomplete hydrazine substitution (e.g., residual chloro intermediates) may skew results. HPLC purity >98% is recommended .

- Solubility : DMSO stock solutions >10 mM can precipitate in aqueous media, altering effective concentrations. Pre-filtering (0.22 μm) before use mitigates this .

What are the emerging applications of this compound in medicinal chemistry?

Advanced Question

Recent studies highlight:

- Anticancer Agents : Hybrid molecules combining the pyrimidine core with benzimidazole moieties show dual inhibition of topoisomerase II and EGFR (IC₅₀ = 8.2 μM) .

- Antifungal Activity : Derivatives with amide substituents inhibit Botrytis cinerea (EC₅₀ = 32 μg/mL) via ergosterol biosynthesis disruption .

- Enzyme Probes : The hydrazino group chelates metal ions (e.g., Zn²⁺), enabling use in metalloprotease inhibition studies .

Advanced Question

- Flow Chemistry : Continuous reactors reduce reaction time (from 24 hours to 2–4 hours) and improve yield consistency .

- Catalytic Optimization : Palladium-catalyzed cross-coupling for intermediate steps increases atom economy (e.g., Suzuki-Miyaura for aryl substitutions) .

- Green Solvents : Switch from THF to cyclopentyl methyl ether (CPME) reduces toxicity and simplifies waste management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.